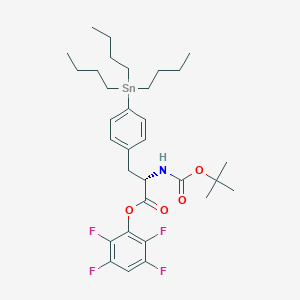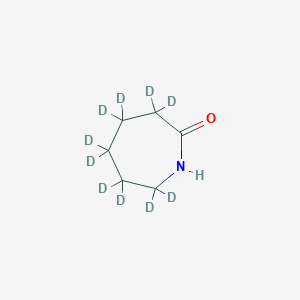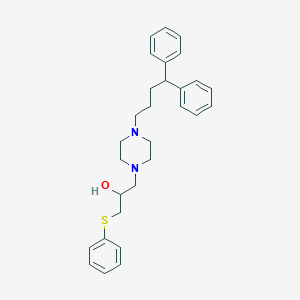
1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent and selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, appetite, and sleep.
Mechanism Of Action
The 5-HT2C receptor is a G protein-coupled receptor that is involved in the regulation of various physiological processes. 1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- acts as an antagonist of the receptor, which means that it blocks the receptor's activity. By blocking the receptor, this compound can modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- are largely dependent on the specific system being studied. In general, this compound has been shown to modulate the activity of various neurotransmitters, which can affect mood, appetite, and sleep. It has also been shown to have an effect on the reward system, which makes it a potential target for the treatment of addiction.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- in lab experiments is its selectivity for the 5-HT2C receptor. This makes it a valuable tool for investigating the role of the receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its potency, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving 1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)-. One area of interest is the role of the compound in the regulation of appetite and weight. Another potential direction is the use of this compound in the treatment of addiction and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of study.
Synthesis Methods
The synthesis of 1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- involves the reaction of 4-(4,4-diphenylbutyl)-1-piperazineethanol with phenylthiocyanate in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using column chromatography. The purity of the compound can be confirmed using NMR and mass spectrometry.
Scientific Research Applications
1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- has been extensively used in scientific research as a tool to study the 5-HT2C receptor. It has been shown to be a potent and selective antagonist of the receptor, which makes it a valuable tool for investigating the role of the receptor in various physiological and pathological processes. Some of the areas where this compound has been used include obesity, addiction, and depression.
properties
CAS RN |
143760-04-7 |
|---|---|
Product Name |
1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- |
Molecular Formula |
C29H36N2OS |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
1-[4-(4,4-diphenylbutyl)piperazin-1-yl]-3-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C29H36N2OS/c32-27(24-33-28-15-8-3-9-16-28)23-31-21-19-30(20-22-31)18-10-17-29(25-11-4-1-5-12-25)26-13-6-2-7-14-26/h1-9,11-16,27,29,32H,10,17-24H2 |
InChI Key |
PBMZBYMERXLATQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC(C2=CC=CC=C2)C3=CC=CC=C3)CC(CSC4=CC=CC=C4)O |
Canonical SMILES |
C1CN(CCN1CCCC(C2=CC=CC=C2)C3=CC=CC=C3)CC(CSC4=CC=CC=C4)O |
synonyms |
1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



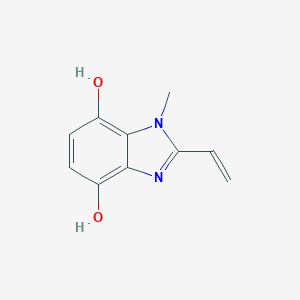
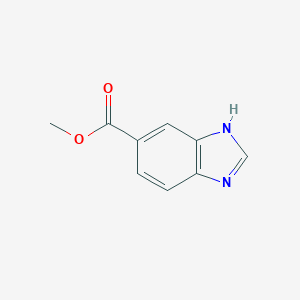
![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)
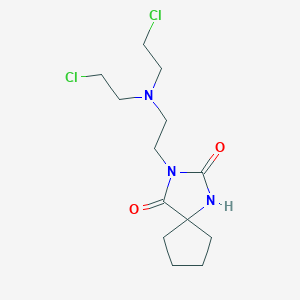
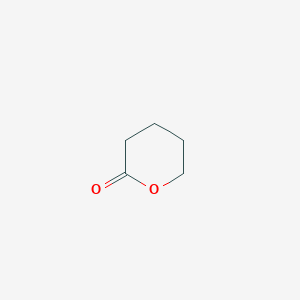
![2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid](/img/structure/B126997.png)
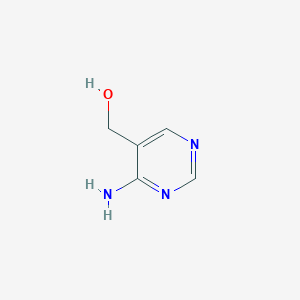
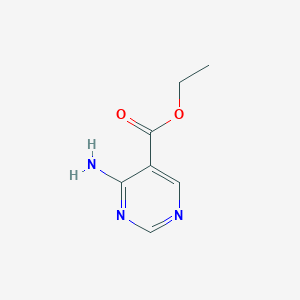
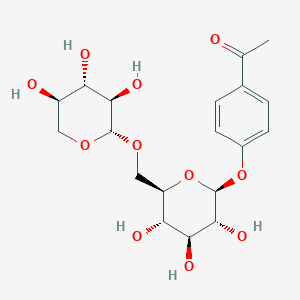
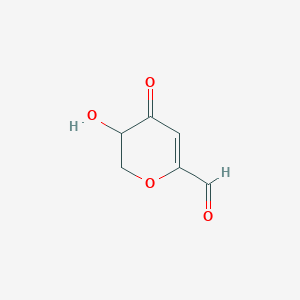
![[4-(4-Fluorophenyl)phenyl]methanol](/img/structure/B127013.png)
